molecular formula C14H26N2O2 B1377020 Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate CAS No. 1250995-29-9

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

Cat. No.: B1377020
CAS No.: 1250995-29-9
M. Wt: 254.37 g/mol
InChI Key: NHFQVUKXYIVIDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a pyrrolidine moiety and a tert-butyl ester group

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or activating its function. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic intermediates. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. For instance, it may be localized to the mitochondria, influencing mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine under specific conditions. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyrrolidine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

tert-butyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-6-11(7-10-16)12-5-4-8-15-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFQVUKXYIVIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250995-29-9
Record name tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
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